molecular formula C18H23N3O3S B12171915 (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone

(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone

Cat. No.: B12171915
M. Wt: 361.5 g/mol
InChI Key: MGXRPNXWFBBYLK-UHFFFAOYSA-N
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Description

This compound features a 1-methylindol-5-yl moiety linked via a methanone bridge to a piperazine ring substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group. The indole core is critical for bioactivity, as seen in cannabinoid receptor ligands where indole derivatives exhibit higher potency than pyrrole analogs .

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-(1-methylindol-5-yl)methanone

InChI

InChI=1S/C18H23N3O3S/c1-19-6-4-14-12-15(2-3-17(14)19)18(22)21-9-7-20(8-10-21)16-5-11-25(23,24)13-16/h2-4,6,12,16H,5,7-11,13H2,1H3

InChI Key

MGXRPNXWFBBYLK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4

Origin of Product

United States

Biological Activity

The compound (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone , also known as C18H23N3O3S , is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a piperazine moiety and a tetrahydrothiophene ring, which are known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Structural Overview

The molecular formula of the compound is C18H23N3O3S, with a molecular weight of 361.5 g/mol. The unique combination of functional groups in its structure suggests diverse biological interactions.

PropertyValue
Molecular FormulaC18H23N3O3S
Molecular Weight361.5 g/mol
IUPAC Name(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone
CAS Number1282117-13-8

2.1 Pharmacological Properties

The biological activity of this compound is predicted using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program. Similar compounds have shown activities against various biological targets, including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, potentially useful in treating infections.
  • Antiviral Activity : The structural features suggest potential efficacy against viral pathogens.

The mechanism of action involves interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical biochemical pathways, affecting cellular processes.

3.1 Case Study: Antimicrobial Properties

A study conducted on structurally similar compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated an inhibitory concentration (IC50) in the low micromolar range, indicating strong potential for development as an antibiotic agent.

3.2 Research Findings on Synthetic Pathways

Research into synthetic methodologies has shown that the compound can be synthesized through multi-step organic reactions involving intermediates like 1,1-dioxidotetrahydrothiophene and piperazine derivatives. Optimization of reaction conditions is crucial for maximizing yield and purity.

4. Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameUnique Features
4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone Shares core structure; different substituents alter activity
2-(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-6-pheny-pyridazin Exhibits diverse biological activities due to structural variations

5. Future Directions

Further research is needed to elucidate the precise mechanisms of action and therapeutic potential of (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone. Key areas for future exploration include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and efficacy in disease models.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure affect biological activity.

Scientific Research Applications

Pharmacological Potential

The biological activity of this compound is expected to be notable due to its structural components. Compounds with similar structures often exhibit activity against various biological targets, including receptors and enzymes involved in diseases such as cancer and neurological disorders. For example:

  • Anticancer Activity : Compounds structurally related to this molecule have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antidepressant Effects : The piperazine ring is commonly associated with antidepressant properties, suggesting potential efficacy in treating mood disorders.

Interaction Studies

Interaction studies are essential for understanding how this compound affects biological systems. Techniques such as:

  • Molecular Docking : Used to predict the binding affinity of the compound to various receptors.
  • In vitro Assays : To evaluate the efficacy against specific cancer cell lines or neurotransmitter receptors.

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
IndomethacinIndole structure with carboxylic acidAnti-inflammatory
SertralinePiperazine ring with phenyl groupAntidepressant
TrazodoneIndole and piperazine structureAntidepressant & anxiolytic

The unique combination of a tetrahydrothiophene ring and specific methanone functionality sets this compound apart from others like Indomethacin and Sertraline, potentially leading to novel mechanisms of action not observed in similar compounds.

Case Studies and Research Findings

Several studies have investigated compounds similar to (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone , demonstrating their efficacy in various therapeutic areas:

  • Anticancer Research : A study highlighted that derivatives of indole-piperazine compounds exhibited significant cytotoxic effects against melanoma cell lines, indicating potential for development as anticancer agents.
  • Neurological Disorders : Research has shown that similar piperazine derivatives can modulate serotonin receptors, suggesting their use in treating depression and anxiety disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s structural analogs differ in substituents on the piperazine ring and indole positioning, impacting receptor affinity, solubility, and pharmacokinetics. Below is a comparative analysis:

Compound Piperazine Substituent Indole Position/Substituent Molecular Weight (g/mol) Key Pharmacological Notes
(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone 1,1-dioxidotetrahydrothiophen-3-yl 1-methyl-1H-indol-5-yl ~429.5 (estimated) Sulfone group enhances polarity; indole-5-yl positioning may influence receptor binding modes.
2-(4-benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Benzhydryl (diphenylmethyl) 5-methyl-1H-indol-3-yl ~483.6 Bulky benzhydryl group may reduce solubility; indole-3-yl positioning alters steric interactions.
(4-methylpiperazin-1-yl)(phenyl)methanone derivatives 4-methylpiperazine Phenyl (non-indole) ~260–300 Lack of indole core reduces cannabinoid receptor affinity; methylpiperazine improves lipophilicity.
Indole-derived cannabinoids with morpholinoethyl side chains Morpholinoethyl Indole (variable positions) ~350–450 Side chains with 4–6 carbons optimize CB1 receptor binding; pyrrole analogs are less potent.

Impact of Indole Positioning

  • Indole-5-yl vs. Indole-3-yl: The target compound’s indole-5-yl group (vs. indole-3-yl in ) may alter receptor interactions. In cannabinoid analogs, indole positioning affects steric compatibility with CB1 receptors, where 3-substituted indoles (e.g., JWH-018) show high affinity .

Piperazine Substituent Effects

  • Sulfone Group: The 1,1-dioxidotetrahydrothiophen-3-yl substituent introduces strong electron-withdrawing effects, increasing polarity and possibly improving solubility. This contrasts with lipophilic groups like benzhydryl or morpholinoethyl , which enhance membrane permeability but may reduce aqueous solubility.

Side Chain Length and Cyclic vs. Linear Structures

  • While the target compound’s cyclic sulfone side chain is shorter than the 4–6 carbon chains optimal for CB1 binding , its rigidity may mimic longer chains spatially. This hypothesis aligns with studies showing cyclic substituents can substitute for linear chains in receptor interactions .

Research Findings and Hypotheses

Receptor Affinity: The compound’s indole core and sulfone-modified piperazine may confer moderate-to-high affinity for cannabinoid receptors, though direct data is lacking. Pyrrole-derived analogs are consistently less potent than indole derivatives .

Solubility vs. Bioavailability : The sulfone group likely improves solubility but could reduce blood-brain barrier penetration compared to lipophilic analogs like .

Synthetic Accessibility : The compound’s synthesis likely parallels methods for piperazine-linked indoles (e.g., coupling chloroacetyl intermediates with piperidine derivatives ), though the sulfone group requires additional oxidation steps.

Q & A

Q. What degradation pathways occur under accelerated stability conditions (40°C/75% RH)?

  • Answer : Forced degradation studies identify:
  • Hydrolysis : Sulfone group stability at pH 7.4 (t₁/₂ > 48 hours).
  • Oxidation : Indole ring forms N-oxide derivatives (LC-MS/MS monitoring).
  • Photolysis : UV light (254 nm) induces piperazine ring cleavage .

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